2-Chloro-7-nitrofluorene

Übersicht

Beschreibung

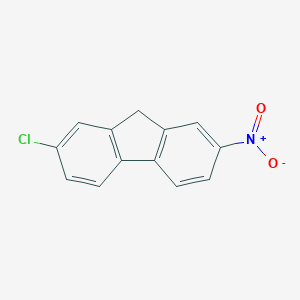

2-Chloro-7-nitrofluorene is a chemical compound belonging to the family of nitrofluorenes. It is characterized by the presence of a chlorine atom at the second position and a nitro group at the seventh position on the fluorene backbone. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-nitrofluorene typically involves the nitration of 2-chlorofluorene. The process begins with the chlorination of fluorene to obtain 2-chlorofluorene, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-7-nitrofluorene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form 2-chloro-7-amino-fluorene.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are commonly used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Oxidation: this compound can be oxidized to form 2-chloro-7-nitrofluorenone.

Reduction: Reduction leads to the formation of 2-chloro-7-amino-fluorene.

Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Mutagenicity Studies

2-Chloro-7-nitrofluorene has been extensively studied for its mutagenic properties. It is often used as a model compound in genetic toxicity assays due to its structural characteristics that influence biological activity.

- E. coli WP2uvrA Reverse-Mutation Assay : This assay is widely utilized to evaluate the mutagenicity of compounds. Studies have shown that this compound exhibits mutagenic effects, making it a valuable compound for understanding the mechanisms of mutagenesis and the structure-activity relationship (SAR) among nitroaromatic compounds .

- Quantitative Structure-Activity Relationship (QSAR) Models : Research has focused on developing QSAR models to predict the mutagenicity of nitroaromatic compounds, including this compound. These models help identify safer alternatives by assessing the potential health risks associated with exposure to such compounds .

Photophysical Properties

The photophysical characteristics of this compound are crucial for its application in photonics and electronic devices.

- Fluorescence Properties : The compound exhibits unique fluorescence properties that are influenced by its electron-withdrawing nitro group. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The fluorescence efficiency can be modulated through structural modifications, which is essential for optimizing performance in electronic applications .

- Charge Transfer Mechanisms : Investigations into the intramolecular charge transfer (ICT) mechanisms reveal that the positioning of nitro groups significantly affects the fluorescence emission and absorption spectra. This understanding aids in designing new materials with enhanced optical properties for use in sensors and imaging technologies .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex nitroaromatic compounds.

- Synthesis of Nitro Derivatives : The compound can be further nitrated to produce various derivatives, which are useful in synthesizing pharmaceuticals and agrochemicals. The regioselectivity of nitration reactions involving this compound has been studied to optimize yields of desired products .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of 2-Chloro-7-nitrofluorene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-7-nitrofluorene can be compared with other similar compounds such as:

2-chloro-7-nitrofluorenone: This compound has a ketone group instead of a hydrogen atom at the ninth position.

2-chloro-7-amino-fluorene: This compound has an amino group instead of a nitro group at the seventh position.

2,7-dichlorofluorene: This compound has chlorine atoms at both the second and seventh positions.

Uniqueness: The presence of both a chlorine atom and a nitro group on the fluorene backbone makes this compound unique.

Biologische Aktivität

2-Chloro-7-nitrofluorene is a nitroaromatic compound that has garnered attention due to its diverse biological activities, particularly in the context of mutagenicity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mutagenic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) and a chlorine atom attached to a fluorene backbone. The structural formula can be represented as follows:

This compound is part of a larger class of nitroaromatic compounds known for their biological activities, particularly in relation to their mutagenic potential.

Mutagenicity Studies

The mutagenic effects of this compound have been evaluated using various assays, including the Ames test. The Ames test assesses the mutagenicity of compounds by measuring their ability to induce mutations in specific strains of Salmonella typhimurium.

Results from Ames Test

- Positive Mutagenicity : In studies, this compound has shown positive results in the Ames test, indicating its potential to cause mutations in bacterial DNA. This mutagenic activity is attributed to the electrophilic nature of the nitro group, which can form reactive intermediates capable of interacting with nucleophilic sites in DNA .

Table 1: Summary of Mutagenicity Findings

| Compound | Test System | Result |

|---|---|---|

| This compound | Ames Test (TA98) | Positive |

| This compound | Ames Test (TA100) | Positive |

The biological activity of this compound is influenced by its chemical structure, particularly the nitro and chloro substituents. The nitro group can undergo reduction to form reactive intermediates, such as nitroso compounds, which are known to interact with cellular macromolecules.

Proposed Mechanisms:

- Electrophilic Attack : The nitro group can undergo reduction to generate reactive nitrogen species that can alkylate DNA, leading to mutations.

- Oxidative Stress : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage and mutation .

Case Studies

Several studies have explored the implications of this compound's mutagenicity in various biological contexts:

- Study on Carcinogenic Potential : A study investigated the carcinogenic potential of this compound in animal models. Results indicated an increased incidence of tumors in treated groups compared to controls, suggesting that its mutagenic properties may contribute to its carcinogenicity .

- Impact on Cellular Pathways : Another study examined how exposure to this compound affected cellular pathways involved in DNA repair and apoptosis. It was found that cells exposed to this compound exhibited impaired DNA repair mechanisms and increased apoptosis rates, further supporting its role as a mutagen .

Eigenschaften

IUPAC Name |

2-chloro-7-nitro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFWZNLUJDRROD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219498 | |

| Record name | Fluorene, 2-chloro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-05-5 | |

| Record name | 2-Chloro-7-nitrofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene, 2-chloro-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORENE, 2-CHLORO-7-NITRO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene, 2-chloro-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.